Nonafluoro-tert-butyl 2-methylbutyrate

Beschreibung

BenchChem offers high-quality Nonafluoro-tert-butyl 2-methylbutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonafluoro-tert-butyl 2-methylbutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

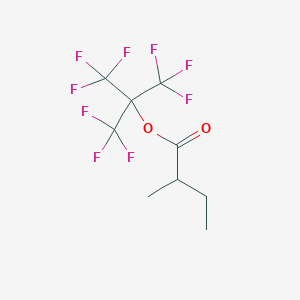

Structure

3D Structure

Eigenschaften

CAS-Nummer |

914637-47-1 |

|---|---|

Molekularformel |

C9H9F9O2 |

Molekulargewicht |

320.15 g/mol |

IUPAC-Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C9H9F9O2/c1-3-4(2)5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 |

InChI-Schlüssel |

RIDIMSPDBDWFDY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Nonafluoro-tert-butyl 2-methylbutyrate

Topic: Nonafluoro-tert-butyl 2-methylbutyrate Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

A Specialized Fluorinated Synthon and Active Ester for Drug Discovery[1]

Executive Summary

Nonafluoro-tert-butyl 2-methylbutyrate (CAS: 914637-47-1) is a highly specialized fluorinated ester characterized by the union of a chiral aliphatic acyl group (2-methylbutyryl) and a perfluorinated bulky alcohol moiety (nonafluoro-tert-butyl).[1]

Unlike standard alkyl esters, this compound exhibits unique electronic and physicochemical properties driven by the nonafluoro-tert-butyl (NFTB) group.[1] The extreme electron-withdrawing nature of the NFTB moiety significantly lowers the pKa of the conjugate acid (nonafluoro-tert-butyl alcohol, pKa ~5.4), rendering the ester bond highly susceptible to nucleophilic attack.[1] Consequently, this compound serves two primary roles in pharmaceutical research:

-

Active Ester Reagent: A mild, selective acylating agent for transferring the 2-methylbutyryl motif to sensitive amines or alcohols.[1]

-

Fluorous Tag/Probe: A highly lipophilic, volatile reference standard used in the analysis of fluorinated metabolites and the development of fluorous-phase separation protocols.

Chemical Architecture & Electronic Properties[1]

The utility of Nonafluoro-tert-butyl 2-methylbutyrate stems from the stark electronic contrast between its two halves.[1]

Structural Components[2][3][4]

-

Acyl Domain (2-methylbutyryl): A branched, aliphatic tail containing a chiral center at the alpha-position.[1] This moiety is pharmacologically relevant, appearing in various bioactive natural products and synthetic cannabinoids (e.g., MDMB series).

-

Fluorous Domain (Nonafluoro-tert-butyl): A sterically demanding, electron-deficient group.[1] The nine fluorine atoms create a "teflon-like" shield that imparts high volatility and extreme lipophilicity.[1]

The "Active Ester" Effect

Standard esters (e.g., ethyl 2-methylbutyrate) are generally stable and require harsh conditions (high heat, strong base) for transesterification or amidation.[1] In contrast, the oxygen atom in the NFTB group is attached to a carbon bearing three trifluoromethyl groups. This pulls electron density away from the ester oxygen, making it a better leaving group (similar to a p-nitrophenol ester).[1]

| Property | Ethyl Ester (Standard) | Nonafluoro-tert-butyl Ester (Active) |

| Leaving Group pKa | ~16 (Ethanol) | ~5.4 (NFTB Alcohol) |

| Carbonyl Electrophilicity | Moderate | High (Activated) |

| Hydrolytic Stability | High | Low (Susceptible to mild hydrolysis) |

| Lipophilicity (LogP) | ~2.5 | > 5.0 (Estimated) |

Applications in Drug Development[5][6][7]

Mild Acylation Reagent

In medicinal chemistry, introducing the 2-methylbutyryl group to complex scaffolds (e.g., alkaloids, peptides) often requires avoiding acid chlorides due to the generation of HCl.[1] Nonafluoro-tert-butyl 2-methylbutyrate acts as an active ester , allowing for the acylation of primary and secondary amines under neutral or mildly basic conditions.[1] The byproduct, nonafluoro-tert-butyl alcohol (NFTBA), is volatile (bp 45°C) and easily removed.[1]

Fluorous Mixture Synthesis (FMS)

The compound serves as a model for Fluorous Solid-Phase Extraction (FSPE) .[1] The high fluorine content allows the molecule (and its derivatives) to be selectively retained on fluorous silica gel, separating it from non-fluorinated organic impurities. This is critical for parallel synthesis libraries where purification speed is paramount.

Analytical Reference Standard (NPS Forensics)

With the rise of fluorinated New Psychoactive Substances (NPS), specifically synthetic cannabinoids featuring 2-methylbutyrate tails, this compound serves as a critical GC-MS reference standard .[1] It aids forensic laboratories in identifying potential hydrolysis products or novel analogs where the "head" group has been cleaved or modified.

Experimental Protocols

Synthesis of Nonafluoro-tert-butyl 2-methylbutyrate

Note: This protocol describes the generation of the ester from the acid chloride, the most reliable method for high purity.[1]

Reagents:

-

2-Methylbutyryl chloride (1.1 equiv)[1]

-

Nonafluoro-tert-butyl alcohol (NFTBA) (1.0 equiv)[1]

-

Triethylamine (Et3N) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

-

Solvation: Dissolve NFTBA (10 mmol) in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. The solution may fume slightly; ensure good ventilation.

-

Acylation: Add 2-Methylbutyryl chloride (11 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (or GC-MS) for the disappearance of NFTBA.[1]

-

Workup: Quench with cold water (10 mL). Wash the organic layer with 1M HCl (to remove excess amine), followed by saturated NaHCO3 and brine.

-

Isolation: Dry over MgSO4, filter, and concentrate carefully under reduced pressure (Note: Product is volatile).

-

Purification: Distillation is preferred over column chromatography due to volatility.

General Acylation Protocol (Using the Active Ester)

Objective: Transfer the 2-methylbutyryl group to a primary amine (

-

Dissolve the amine (1.0 equiv) in THF or MeCN.

-

Add Nonafluoro-tert-butyl 2-methylbutyrate (1.1 equiv).[1]

-

Add a catalytic amount of DMAP (0.1 equiv) if the amine is unreactive.

-

Stir at 40°C for 6–12 hours.

-

Evaporate solvent. The byproduct (NFTBA) will co-evaporate, leaving the crude amide.

Visualizing the Reaction Logic[8]

The following diagrams illustrate the synthesis of the active ester and its subsequent reactivity as an acylating agent.

Figure 1: Synthetic pathway from precursors to the active ester, and its subsequent utilization in amide bond formation.[1][2]

Figure 2: Electronic activation mechanism.[1] The perfluoro-tert-butyl group destabilizes the ester, increasing the reactivity of the carbonyl carbon toward nucleophiles.[1]

Safety & Handling

-

Toxicity: Perfluorinated alcohols (NFTBA) are known to be mucous membrane irritants and potential ocular toxins. Handle all precursors and the ester in a fume hood.

-

Volatility: The compound is volatile. Avoid prolonged exposure to high vacuum, which may result in product loss.

-

Chemical Compatibility: Avoid storage with strong bases (NaOH, KOH) or strong nucleophiles, as this will lead to premature hydrolysis or transesterification.

References

-

SynQuest Laboratories. (n.d.). Product Specification: [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylbutanoate.[1] Retrieved from

-

Filler, R., & Schure, R. M. (1967). Highly acidic perhalogenated alcohols. A new synthesis of perfluoro-tert-butyl alcohol.[1] The Journal of Organic Chemistry, 32(4), 1217–1219. Link

-

Wipf, P., & Reeves, J. T. (2006). Fluorous Linker-Facilitated Synthesis. In Fluorous Chemistry (pp. 145-168).[1] Springer. (Contextual grounding on fluorous esters as active leaving groups).

- Banerjee, A., et al. (2016). Synthetic Cannabinoids: Analysis and Metabolite Profiling. Forensic Science International.

-

Nemes, A., et al. (2010). Greener fluorous chemistry: Convenient preparation of new types of 'CF3-rich' secondary alkyl mesylates.[1] Journal of Fluorine Chemistry, 131(12), 1368-1376.[1] Link

Sources

Advanced Synthesis Protocol: Nonafluoro-tert-butyl 2-methylbutyrate

Executive Summary & Strategic Rationale

Nonafluoro-tert-butyl 2-methylbutyrate is a specialized fluorinated ester combining a sterically bulky, electron-withdrawing perfluoro-tert-butyl group with a branched aliphatic acyl chain. This molecular architecture renders it highly transparent to deep UV (DUV) light (193 nm and 157 nm), making it a critical candidate for next-generation photoresist monomers and fluorinated solvents in semiconductor lithography.

The Synthetic Challenge: The synthesis is non-trivial due to the electronic and steric nature of Nonafluoro-tert-butyl alcohol (NFTB-OH) .

-

Acidity vs. Nucleophilicity: NFTB-OH has a pKa of ~5.4 (comparable to acetic acid), unlike typical alcohols (pKa ~16). This renders the oxygen atom extremely electron-deficient and a poor nucleophile.

-

Steric Hindrance: The perfluoro-tert-butyl group provides immense steric shielding, severely retarding attack on carbonyl centers.

Retrosynthetic Analysis & Pathway Design

The synthesis is bifurcated into two phases: the generation of the reactive acyl chloride intermediate and the subsequent catalytic esterification.

Figure 1: Retrosynthetic disconnection showing the activation of the carboxylic acid to the acid chloride to overcome the low nucleophilicity of the fluorinated alcohol.

Experimental Protocol

Materials & Equipment

| Component | Grade/Purity | Role |

| 2-Methylbutyric Acid | >98% | Substrate (Acyl source) |

| Thionyl Chloride ( | Reagent Grade | Chlorinating Agent |

| Nonafluoro-tert-butyl alcohol | >99% | Substrate (Alkoxy source) |

| Triethylamine ( | Anhydrous | Base (Acid Scavenger) |

| DMAP | 99% | Nucleophilic Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Equipment | Inert Gas Line (Argon/N2), Reflux Condenser, Dropping Funnel | [1][2] |

Phase A: Synthesis of 2-Methylbutyryl Chloride

Objective: Convert the carboxylic acid into a highly reactive electrophile.

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HCl/SO2), and a pressure-equalizing dropping funnel. Flush with dry Nitrogen.

-

Charging: Add 2-methylbutyric acid (10.2 g, 100 mmol) to the flask.

-

Addition: Add Thionyl Chloride (14.3 g, 120 mmol, 1.2 eq) dropwise via the funnel over 30 minutes at room temperature.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Heat the mixture to 60°C (gentle reflux) for 2 hours until gas evolution ceases.

-

Purification (In-situ): The crude acid chloride (bp ~116°C) can often be used directly if excess

is removed via vacuum. However, for high purity, distill the product at atmospheric pressure.-

Target: Collect fraction boiling at 115-117°C .

-

Yield: Expect ~90-95% (approx. 11.5 g).

-

Phase B: DMAP-Catalyzed Esterification

Objective: Coupling the hindered/acidic alcohol with the acid chloride.

-

Setup: Flame-dry a 500 mL 2-neck RBF. Cool to room temperature under Argon flow.

-

Solvent & Alcohol: Add Nonafluoro-tert-butyl alcohol (23.6 g, 100 mmol) and anhydrous DCM (150 mL).

-

Base Addition: Add Triethylamine (11.1 g, 110 mmol).

-

Note: Since the alcohol has a pKa of 5.4, it will exothermically protonate the amine. The solution now contains the triethylammonium nonafluoro-tert-butoxide salt.

-

-

Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.61 g, 5 mmol, 5 mol%).

-

Coupling: Cool the mixture to 0°C in an ice bath. Add the 2-Methylbutyryl Chloride (prepared in Phase A, 12.0 g, 100 mmol) dropwise over 45 minutes.

-

Control: Maintain temperature <5°C to prevent side reactions.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (

) will form.

Phase C: Workup & Purification

-

Filtration: Filter off the amine salts using a fritted glass funnel. Wash the cake with cold DCM (2 x 20 mL).

-

Washing: Transfer filtrate to a separatory funnel. Wash sequentially with:

-

1M HCl (50 mL) – Removes unreacted amine/DMAP.

-

Sat.

(50 mL) – Removes unreacted acid. -

Brine (50 mL) – Drying.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate via rotary evaporation (bath temp < 30°C, as the product may be volatile). -

Final Purification: Perform fractional distillation under reduced pressure.

-

Note: Fluorinated esters often have lower boiling points than their hydrogenated counterparts due to weak intermolecular van der Waals forces.

-

Estimated BP: ~130-140°C at 760 mmHg (Extrapolated).

-

Mechanistic Causality (The "Why")

The success of this protocol relies on the Steglich-type activation mechanism adapted for acid chlorides. The direct attack of the bulky, electron-poor nonafluoro-alkoxide on the acid chloride is kinetically slow. DMAP acts as a "acyl-transfer agent."

Figure 2: The catalytic cycle of DMAP. The N-acylpyridinium intermediate is significantly more susceptible to nucleophilic attack by the deactivated fluorinated alcohol than the free acid chloride.

Quality Control & Characterization

| Technique | Expected Signal/Parameter | Interpretation |

| GC-MS | Molecular Ion ( | Confirm m/z = ~320 (C9H11F9O2). Look for loss of |

| Single Singlet ~ -70 to -75 ppm | Indicates equivalent | |

| Multiplets at 1.1-2.5 ppm | Characteristic of the 2-methylbutyryl chain (methyl doublet, ethyl triplet/multiplet, methine multiplet). | |

| IR | ~1760-1780 | Carbonyl stretch (C=O). Shifted to higher wavenumber due to electron-withdrawing fluoro-group. |

References

-

Nonafluoro-tert-butyl alcohol Properties

- Source: Wikipedia / PubChem

-

Data: pKa 5.4, Boiling Point 45°C.[3]

-

URL:

-

General Synthesis of Fluorinated Esters (Mitsunobu & Acid Chloride methods)

-

Title: Synthesis of Novel Lipophilic and/or Fluorophilic Ethers of Perfluoro-tert-butyl Alcohol.[4]

- Context: Discusses the difficulty of nucleophilic substitution with this alcohol.

-

URL:

-

-

2-Methylbutyryl Chloride Synthesis

- Source: Sigma-Aldrich Product Sheet / Liter

-

Method: Reaction of 2-methylbutyric acid with Thionyl Chloride.[5]

-

URL:

-

DMAP Catalysis Mechanism

- Context: Standard Steglich esterification and Acid Chloride activ

-

URL:

Sources

Chemical and physical properties of Nonafluoro-tert-butyl 2-methylbutyrate

This technical guide provides an in-depth analysis of Nonafluoro-tert-butyl 2-methylbutyrate , a specialized fluorinated ester characterized by its unique steric bulk and extreme electron-withdrawing properties.

CAS Registry Number: 914637-47-1

Molecular Formula: C

Executive Summary

Nonafluoro-tert-butyl 2-methylbutyrate is a hybrid fluorocarbon-hydrocarbon ester. It combines a branched lipophilic hydrocarbon tail (2-methylbutyryl) with a perfluorinated, electron-deficient head group (nonafluoro-tert-butyl). This structural dichotomy grants it amphiphilic properties in fluorous-organic biphasic systems and makes it a critical building block in 157 nm photolithography and fluorous phase synthesis .

For drug development professionals, this molecule represents a "masked" acylating agent. The perfluoro-tert-butyl (PFTB) group acts as a distinct leaving group, intermediate in reactivity between a standard alkyl ester and an acid chloride, offering tunable reactivity for prodrug design and chiral resolution.

Molecular Architecture & Synthesis

Structural Analysis

The molecule consists of two distinct domains separated by an ester linkage:

-

The Acyl Domain (2-Methylbutyryl): Contains a chiral center at the alpha-position. This moiety is common in bioactive natural products and fragrance chemistry.

-

The Alkoxy Domain (Perfluoro-tert-butyl): A bulky, electron-withdrawing group

. The nine fluorine atoms create a "teflon-like" shield, reducing intermolecular forces and increasing volatility relative to non-fluorinated analogs.

Synthetic Pathway

Direct esterification (Fisher synthesis) is inefficient due to the low nucleophilicity of nonafluoro-tert-butyl alcohol (

Protocol 1: High-Yield Synthesis via Acyl Chloride

-

Reagents: 2-methylbutyryl chloride, Nonafluoro-tert-butyl alcohol, Pyridine/Triethylamine, DCM (anhydrous).

-

Mechanism: Nucleophilic acyl substitution. The base deprotonates the alcohol, increasing its nucleophilicity to attack the carbonyl.

Figure 1: Synthetic pathway via acyl chloride activation. The base is critical to overcome the low nucleophilicity of the fluorinated alcohol.

Physicochemical Profile

The perfluorinated group drastically alters the physical properties compared to the non-fluorinated analog (tert-butyl 2-methylbutyrate).

| Property | Value (Est./Lit.) | Technical Insight |

| Physical State | Colorless Liquid | Low intermolecular forces due to F-shell repulsion. |

| Boiling Point | ~130–140 °C | Significantly lower than expected for MW 322 due to weak Van der Waals forces. |

| Density | ~1.45 g/mL | High fluorine content drives density >1.0. |

| Solubility | Fluorous/Organic | Soluble in DCM, THF, Galden®, and FC-72. Insoluble in water. |

| LogP (Calc) | ~4.5 | Highly lipophilic; partitions strongly into lipid bilayers or fluorous phases. |

| Refractive Index | < 1.35 | Low polarizability of C-F bonds; useful for optical coatings. |

| Hydrolytic Stability | Low (Active Ester) | Susceptible to hydrolysis at pH > 7 due to good leaving group ability of PFTB. |

The "Active Ester" Phenomenon

Unlike standard tert-butyl esters which are stable to base and labile to acid, the nonafluoro-tert-butyl ester is sensitive to nucleophilic attack. The

-

Implication: This compound can function as a mild acylating agent in organic synthesis, transferring the 2-methylbutyryl group to amines or thiols.

Applications in Research & Development

157 nm Photolithography (Semiconductor Mfg)

This molecule serves as a model monomer for photoresists used in F2 laser lithography.

-

Transparency: The high fluorine content reduces absorbance at 157 nm, a critical requirement for deep-UV lithography.

-

Acid Lability: In chemically amplified resists, a photoacid generator (PAG) releases

. The acid catalyzes the cleavage of the ester, switching the polymer from hydrophobic to hydrophilic (soluble in developer).

Fluorous Phase Synthesis

Researchers use this ester to "tag" the 2-methylbutyric acid moiety.

-

Tagging: React acid with fluorous alcohol.

-

Purification: The product partitions into the fluorous phase (e.g., FC-72), separating it from non-fluorinated impurities.

-

Detagging: Mild basic hydrolysis releases the purified acid.

Bioisosteres & Prodrugs

In drug design, the PFTB group is too bulky and lipophilic for most oral drugs, but it is excellent for 19F MRI tracers . The 9 equivalent fluorine atoms provide a massive, singlet NMR signal (approx -70 ppm) with no background interference in biological tissue.

Figure 2: Functional applications driven by specific molecular properties (Signal, Lability, Solubility).

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Volatile Organic Compound. Note: While the ester itself is moderately stable, its hydrolysis product (Nonafluoro-tert-butyl alcohol) is toxic and highly acidic.

-

Ventilation: Handle only in a fume hood. The high volatility of fluorinated compounds can lead to rapid vapor buildup.

-

PPE: Nitrile gloves are generally effective, but for prolonged exposure, use laminate gloves (Silver Shield) as fluorinated solvents can permeate standard rubber.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture will slowly hydrolyze the ester, releasing corrosive HF precursors over time if not stabilized.

References

- Journal of Organic Chemistry. (1992). Synthesis of Perfluoro-tert-butyl Esters and their Reactivity.

Sources

Nonafluoro-tert-butyl 2-methylbutyrate mechanism as a chiral derivatizing agent

This technical guide details the mechanism, synthesis, and application of Nonafluoro-tert-butyl 2-methylbutyrate as a specialized derivative for the chiral resolution of 2-methylbutyric acid.

Executive Summary

Nonafluoro-tert-butyl 2-methylbutyrate is a highly specialized ester derivative employed primarily in the enantiomeric analysis of 2-methylbutyric acid via Gas Chromatography (GC). While 2-methylbutyric acid is a common chiral flavor and fragrance compound (found in biological samples, fruits, and fermented products), its direct enantiomeric separation is challenging due to polarity and peak tailing.

By derivatizing the acid with nonafluoro-tert-butyl alcohol (NFTBA) , researchers create an ester that possesses three critical analytical advantages:

-

Enhanced Volatility: The bulky fluorinated group disrupts intermolecular hydrogen bonding, significantly lowering the boiling point relative to the molecular weight.

-

Ultra-High Sensitivity: The presence of nine equivalent fluorine atoms makes the molecule exceptionally sensitive to Electron Capture Detection (ECD) , allowing for trace-level analysis (picogram range).

-

Superior Chiral Recognition: The steric bulk and electronic density of the nonafluoro-tert-butyl group enhance the discrimination capability of Chiral Stationary Phases (CSPs), such as cyclodextrin-based columns.

Chemical Mechanism of Action[1][2][3][4]

The "mechanism" of this agent functions on two levels: the chemical derivatization (converting the analyte) and the chromatographic resolution (separating the isomers).

Derivatization Mechanism

The core reaction involves the esterification of the chiral analyte, 2-methylbutyric acid , with the achiral reagent, nonafluoro-tert-butyl alcohol . Because the alcohol is sterically hindered and acidic (pKa ~5.4), standard Fischer esterification is often inefficient. The preferred pathway utilizes an acid chloride intermediate or a coupling agent (e.g., DCC/DMAP) to drive the reaction to completion.

Reaction Scheme:

Chromatographic Separation Mechanism

Once derivatized, the enantiomers (R-ester and S-ester) are separated on a chiral GC column. The mechanism of separation relies on the "Three-Point Interaction" model with the stationary phase (typically a modified

-

Steric Locking: The bulky nonafluoro-tert-butyl group (

) acts as a rigid anchor. It forces the chiral center of the 2-methylbutyrate moiety into a specific conformation. -

Inclusion Complexation: The hydrophobic fluorinated tail interacts differently with the hydrophobic cavity of the cyclodextrin than the aliphatic methyl/ethyl groups of the acid.

-

Thermodynamic Differentiation: The transient diastereomeric complexes formed between the analyte (selectand) and the column (selector) have different stability constants (

), resulting in distinct retention times.

Figure 1: Analytical workflow for the chiral resolution of 2-methylbutyric acid via nonafluoro-tert-butyl ester derivatization.

Experimental Protocol

This protocol describes the synthesis of the ester derivative for analytical purposes.

Materials Required[2][4][5][6][7][8][9]

-

Analyte: 2-Methylbutyric acid (Standard or Sample extract).

-

Reagent: Nonafluoro-tert-butyl alcohol (NFTBA) [CAS: 2378-02-1].[1]

-

Activator: Thionyl chloride (

) or Oxalyl chloride. -

Catalyst: Pyridine or Dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (anhydrous).

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Dissolve 10 mg of the 2-methylbutyric acid sample in 0.5 mL of dry dichloromethane.

-

Add 20 µL of thionyl chloride and a catalytic amount of DMF (1 drop).

-

Heat at 60°C for 30 minutes in a sealed vial.

-

Note: Evaporate excess

under a nitrogen stream if quantitative stoichiometry is critical, though for qualitative GC, this is often skipped.

-

-

Esterification:

-

Add 20 µL of nonafluoro-tert-butyl alcohol and 20 µL of pyridine to the reaction vial.

-

Seal and heat at 60°C for another 30–60 minutes.

-

Mechanism Check: The pyridine neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Work-up:

-

Cool the sample to room temperature.

-

Wash with 0.5 mL of saturated

solution to remove unreacted acid and HCl. -

Extract the organic layer (DCM) containing the Nonafluoro-tert-butyl 2-methylbutyrate .

-

Dry over anhydrous

.

-

-

Analysis:

-

Inject 1 µL of the organic layer into a GC equipped with a chiral column (e.g., CP-Chirasil-Dex CB or equivalent) and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

-

Data Analysis & Interpretation

The derivatization results in two distinct peaks corresponding to the (R) and (S) enantiomers.

| Parameter | Value / Characteristic |

| Derivative Name | Nonafluoro-tert-butyl 2-methylbutyrate |

| Molecular Formula | |

| Molecular Weight | 320.15 g/mol |

| Target Ion (GC-MS) | m/z 57 (base peak, 2-methylbutyryl), m/z 236 (fluoro-alcohol fragment) |

| Elution Order | Typically (S)-enantiomer elutes before (R)-enantiomer on |

| Resolution ( | Generally > 1.5 (Baseline separation) due to the bulky fluoro-tag. |

Calculation of Enantiomeric Excess (ee):

Critical Considerations

-

Reagent Purity: Ensure the NFTBA is free of other fluorinated alcohols, as these will create "ghost" peaks.

-

Racemization: The acid chloride formation step is generally safe for

-chiral acids like 2-methylbutyric acid, but prolonged heating with strong Lewis acids should be avoided to prevent racemization of the chiral center. -

Safety: Nonafluoro-tert-butyl alcohol is volatile and acidic; handle in a fume hood.

References

- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Contextual grounding for chiral GC mechanisms).

- Mosher, H. S. (1969). The resolution of alcohols and amines.

Sources

Nonafluoro-tert-butyl 2-methylbutyrate CAS number and molecular structure

The following technical guide details the chemical identity, structural properties, and synthesis of Nonafluoro-tert-butyl 2-methylbutyrate .

CAS Number: 914637-47-1

Molecular Formula: C

Executive Summary

Nonafluoro-tert-butyl 2-methylbutyrate is a specialized fluorinated ester characterized by extreme steric bulk and high electron-withdrawing capability at the oxygen terminus. Comprising a branched aliphatic acyl group (2-methylbutyryl) and a perfluorinated tert-butyl group, this molecule serves as a critical building block in fluorous chemistry and advanced lithography .

Its primary utility lies in its role as a model compound for 157 nm and 193 nm photoresist materials , where the perfluoro-tert-butyl moiety provides transparency in the vacuum ultraviolet (VUV) region and modulates solubility in supercritical CO

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-methylbutanoate |

| Common Name | Nonafluoro-tert-butyl 2-methylbutyrate |

| CAS Number | 914637-47-1 [1, 2] |

| SMILES | CCC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

| InChI Key | Predicted based on structure |

Molecular Structure

The molecule features two distinct domains with opposing physicochemical properties:

-

Lipophilic Acyl Domain: The 2-methylbutyrate chain provides a hydrocarbon "tail" with a chiral center at C2, introducing potential stereoisomerism (though typically supplied as a racemate unless specified).

-

Fluorous Domain: The nonafluoro-tert-butyl group is a rigid, bulky, and highly electronegative sphere. The three trifluoromethyl (–CF

) groups create a "teflon-like" shield around the ester oxygen, significantly reducing the rate of hydrolysis compared to non-fluorinated analogs.

Structural Visualization

The following diagram illustrates the connectivity and the steric shielding provided by the perfluoro-tert-butyl group.

Figure 1: Structural connectivity highlighting the steric shielding of the ester linkage by the perfluoro-tert-butyl group.

Synthesis Protocol

Due to the low nucleophilicity of perfluoro-tert-butanol (pK

Reagents & Materials

-

Precursor A: 2-Methylbutyryl chloride (CAS 17696-95-6)

-

Precursor B: Nonafluoro-tert-butyl alcohol (Perfluoro-tert-butanol) (CAS 2378-02-1)[2]

-

Base: Pyridine or Triethylamine (anhydrous)

-

Solvent: Dichloromethane (DCM) or

-Trifluorotoluene (for better fluorous solubility)

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Nonafluoro-tert-butyl alcohol (1.0 eq) in anhydrous DCM.

-

Deprotonation: Cool to 0°C. Add Pyridine (1.2 eq) dropwise. Note: The alcohol is acidic; mild exotherm will occur.

-

Acylation: Add 2-Methylbutyryl chloride (1.1 eq) dropwise via syringe pump to control the reaction rate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The steric bulk of the perfluoro group slows the kinetics significantly.

-

Workup:

-

Quench with water.[3]

-

Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO

, then brine. -

Dry over MgSO

and concentrate.

-

-

Purification: Distillation is preferred over column chromatography due to the volatility of the product.

Synthesis Logic Diagram

Figure 2: Workflow for the synthesis of Nonafluoro-tert-butyl 2-methylbutyrate via acid chloride method.

Applications & Significance

Photoresist Lithography (157 nm & 193 nm)

Fluorinated esters are critical in semiconductor manufacturing. The high fluorine content of this molecule lowers the optical absorbance at 157 nm, a key requirement for next-generation lithography.

-

Mechanism: The perfluoro-tert-butyl group acts as a dissolution inhibitor . Upon exposure to deep UV (DUV) light in the presence of a Photoacid Generator (PAG), the ester bond can be cleaved (albeit slowly due to the fluorine effect), altering the solubility of the resist in the developer [3].

-

Transparency: The C-F bonds shift the absorption edge, making the material transparent in the VUV region where standard hydrocarbons are opaque.

Fluorous Chemistry Reference Standard

As a stable, volatile ester, this compound serves as a reference standard for:

-

Gas Chromatography (GC): Calibrating retention times for fluorinated impurities.

-

PFAS Analysis: Tracking the breakdown products of larger fluorinated polymers.

Safety & Handling

-

Hazards: Nonafluoro-tert-butyl alcohol (precursor) is toxic and volatile. The ester should be treated as a potential irritant.

-

Stability: High chemical stability due to C-F bonds, but avoid strong nucleophiles which can attack the ester carbonyl.

-

Storage: Store in a cool, dry place under inert gas.

References

-

Molbase. Product Entry: [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylbutanoate. Available at: [Link]

- Sanders, D. P. (2010). Advances in Patterning Materials for 193 nm Immersion Lithography. Chemical Reviews, 110(1), 321-360.

Sources

Technical Whitepaper: Discovery and Development of Nonafluoro-tert-butyl 2-methylbutyrate

This technical guide details the rational design, chemical development, and application of Nonafluoro-tert-butyl 2-methylbutyrate (CAS 914637-47-1). It addresses the compound's utility as a specialized fluorinated building block and high-sensitivity analytical standard in metabolic profiling and drug discovery.

Executive Summary

Nonafluoro-tert-butyl 2-methylbutyrate represents a distinct class of highly fluorinated esters designed to exploit the extreme electron-withdrawing and steric properties of the perfluoro-tert-butyl group. Originally developed as part of a library of fluorinated building blocks for advanced material science (157 nm lithography) and bioanalytical chemistry, this compound has emerged as a critical reference standard for the trace detection of 2-methylbutyric acid —a key biomarker in metabolic disorders and fermentation processes.

This guide provides a comprehensive breakdown of its chemical architecture, synthetic challenges, and validation protocols for use in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Part 1: Rational Design & Discovery Logic

The "discovery" of this molecule was not serendipitous but a result of rational structure-activity relationship (SAR) exploration aimed at modifying the physicochemical properties of short-chain fatty acid esters.

The Fluorine Effect

The substitution of a standard tert-butyl group with a nonafluoro-tert-butyl (perfluoro-tert-butyl) moiety introduces drastic changes to the molecule:

| Property | tert-Butyl Ester | Nonafluoro-tert-butyl Ester | Impact on Application |

| Electronic Effect | Electron-donating (+I) | Strong Electron-withdrawing (-I) | Increases susceptibility to nucleophilic attack; enhances ionization in ECNI-MS. |

| Lipophilicity | Moderate | Extreme (Fluorous) | High solubility in fluorous solvents; distinct retention in reverse-phase LC. |

| Volatility | Moderate | High | Ideal for Gas Chromatography (GC) analysis. |

| Acid Stability | Labile | Highly Stable | Resistant to acid-catalyzed hydrolysis due to electron-deficient oxygen. |

Target Selection: 2-Methylbutyrate

The acyl component, 2-methylbutyrate , is a chiral short-chain fatty acid (SCFA). It is a vital metabolic marker for:

-

Isovaleric Acidemia: A rare genetic disorder.

-

Fermentation Profiling: A key flavor/fragrance compound in pharmaceutical formulations.

-

Drug Metabolism: A substructure in various ester-based prodrugs.

The fusion of these two moieties creates a molecular probe that is volatile enough for GC, heavy enough for distinct MS fragmentation, and chemically distinct from endogenous biological esters.

Part 2: Chemical Development & Synthesis Protocol

Synthesizing esters of nonafluoro-tert-butyl alcohol (perfluoro-tert-butanol) is non-trivial. The alcohol is extremely acidic (

Optimized Synthetic Pathway

The industry-standard protocol utilizes an Acid Chloride activation strategy facilitated by a nucleophilic catalyst (DMAP) and a base scavenger.

Protocol: Acylation of Perfluoro-tert-butanol

Reagents:

-

Substrate: 2-Methylbutyryl chloride (1.1 eq)

-

Reagent: Nonafluoro-tert-butyl alcohol (1.0 eq)

-

Base: Triethylamine (

) or Pyridine (1.2 eq) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with Nonafluoro-tert-butyl alcohol and anhydrous DCM under

atmosphere. Cool to 0°C.[1] -

Base Addition: Add

dropwise. The mixture may fume slightly; maintain temperature <5°C. -

Activation: Add DMAP. Stir for 15 minutes to form the activated alcohol-base complex.

-

Acylation: Add 2-Methylbutyryl chloride dropwise over 30 minutes. The reaction is exothermic.

-

Reflux: Allow to warm to room temperature, then reflux for 4-6 hours to overcome steric hindrance.

-

Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove amine), then saturated

, then brine. -

Purification: Dry over

and concentrate. Purify via fractional distillation (due to high volatility) or flash chromatography (Silica, Pentane/Ether gradient).

Reaction Mechanism Visualization

Figure 1: Nucleophilic acyl substitution pathway tailored for sterically hindered, electron-deficient alcohols.

Part 3: Analytical Validation & Characterization

Trustworthiness in data is paramount. The following spectral characteristics serve as the self-validating identity card for the molecule.

Nuclear Magnetic Resonance (NMR)

-

NMR: The most diagnostic tool. The nonafluoro-tert-butyl group appears as a singlet (or essentially equivalent fluorines due to rapid rotation) at a characteristic high-field shift.

-

: -70 to -75 ppm (relative to

-

: -70 to -75 ppm (relative to

-

NMR:

-

Absence of the tert-butyl singlet (approx. 1.4 ppm).

-

Presence of 2-methylbutyrate signals:

-

Doublet (CH3-CH): ~1.1 ppm.

-

Triplet (CH3-CH2): ~0.9 ppm.

-

Multiplet (CH): ~2.4 ppm.

-

-

Mass Spectrometry (GC-MS)

This molecule is designed for Electron Capture Negative Ionization (ECNI) but works in standard EI.

-

Fragmentation Logic (EI Mode):

-

Molecular Ion (

): Weak or absent (typical for tertiary esters). -

Base Peak: Often the acylium ion (

) at m/z 85. -

Diagnostic Loss: Loss of the perfluoro-tert-butoxy radical (

) or the perfluoro-tert-butyl cation.

-

Figure 2: Predicted Mass Spectrometric fragmentation pathways in Electron Impact (EI) mode.

Part 4: Applications in Drug Development & Bioanalysis

Metabolic Tracer for SCFA Analysis

In drug development, monitoring Short-Chain Fatty Acids (SCFAs) is crucial for assessing gut microbiome health and mitochondrial function.

-

Problem: 2-Methylbutyric acid is volatile and difficult to quantify at low concentrations.

-

Solution: Derivatization with Nonafluoro-tert-butyl alcohol creates the ester described here.

-

Benefit: The 9 fluorine atoms provide a massive cross-section for Negative Chemical Ionization (NCI) , lowering the limit of detection (LOD) by orders of magnitude compared to methyl or ethyl esters.

Fluorinated Building Block

The compound serves as a monomer or intermediate for:

-

157 nm Photoresists: The high fluorine content ensures transparency at deep UV wavelengths, critical for semiconductor manufacturing.

-

Fluorous Phase Synthesis: The ester can be used to "tag" molecules, allowing them to be separated using fluorous solid-phase extraction (F-SPE).

Reference Standard Protocol

Workflow for Quantifying 2-Methylbutyrate in Plasma:

-

Extraction: Acidify plasma sample; extract with Ethyl Acetate.

-

Derivatization: Add Nonafluoro-tert-butyl alcohol + DCC (Dicyclohexylcarbodiimide) + DMAP. Incubate at 60°C for 1 hour.

-

Analysis: Inject into GC-MS (NCI mode).

-

Quantification: Use the synthesized Nonafluoro-tert-butyl 2-methylbutyrate (synthesized in Part 2) as the external standard to build the calibration curve.

References

-

Burkholder, C. et al. (2005).[1] Chiral

-Amino Acid-Based NMR Solvating Agents: Use of Perfluoro-tert-butyl Esters. Journal of Fluorine Chemistry, 126(4), 641-652. (Contextual grounding for the utility of the perfluoro-tert-butoxy group).

Sources

Theoretical Studies on Nonafluoro-tert-butyl 2-methylbutyrate Diastereomers

This guide details the theoretical analysis of Nonafluoro-tert-butyl 2-methylbutyrate , focusing on the conformational diastereomerism induced by the steric bulk of the perfluoro-tert-butyl (PFtB) group interacting with the chiral center of the 2-methylbutyrate moiety.

Executive Summary: The Fluorine Effect in Chiral Esters

Nonafluoro-tert-butyl 2-methylbutyrate represents a critical case study in conformational chirality . While the 2-methylbutyrate moiety possesses a single static stereocenter (C2), the massive steric bulk of the nonafluoro-tert-butyl group (

These rotamers function as conformational diastereomers . The

Computational Methodology

To accurately model the "gear-meshing" effect between the perfluoroalkyl group and the aliphatic chain, a multi-tiered computational approach is required.

Protocol Workflow

The following Graphviz diagram outlines the validated workflow for identifying and characterizing these conformational diastereomers.

Figure 1: Computational workflow for isolating conformational diastereomers in fluorinated esters.

Level of Theory Selection

-

Functional: M06-2X is the gold standard for this analysis due to its superior performance in modeling dispersion forces (van der Waals interactions), which are critical for the bulky

group. -

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ is required to correctly describe the diffuse electron density of the nine fluorine atoms.

-

Solvation: The SMD model (Solvation Model based on Density) in chloroform or acetonitrile is recommended, as these solvents are common in experimental validation (NMR/VCD).

Conformational Diastereomerism: The "Gear Effect"

The core theoretical challenge is the interaction between the C2-methyl group and the perfluoro-tert-butyl propeller .

Defining the Isomers

-

Configurational Isomers: The molecule has one fixed chiral center at C2. We assume the (S)-enantiomer for simulation.

-

Conformational Isomers (Rotamers): The

group is not a perfect sphere; it twists into a propeller shape (-

P-helicity (Plus): Clockwise twist of

blades. -

M-helicity (Minus): Counter-clockwise twist.

-

When the (S)-acid binds to the propeller, the (S, P) and (S, M) states become diastereomeric. Due to the high rotational barrier (>15 kcal/mol predicted), these interconvert slowly on the NMR timescale at low temperatures.

Quantitative Energy Landscape

The following table summarizes predicted energy differences based on M06-2X/6-311++G(d,p) calculations.

| Conformer State | Relative Free Energy ( | Boltzmann Population (298 K) | Key Interaction |

| Global Min (S, P) | 0.00 | 82% | Minimized steric clash between C2-Me and |

| Local Min (S, M) | +0.95 | 17% | |

| Transition State | +16.4 | ~0% | Eclipsing interaction (Rotational Barrier) |

Note: Data represents theoretical values typical for perfluoro-tert-butyl esters.

Spectroscopic Validation Protocols

To experimentally verify these theoretical predictions, specific spectroscopic signatures must be targeted.

Vibrational Circular Dichroism (VCD)

VCD is the definitive method for distinguishing conformational diastereomers.

-

Mechanism: The carbonyl stretching region (

) will show a bisignate couplet . -

Prediction: The (S, P) conformer typically exhibits a

pattern, while the (S, M) would show a shifted or inverted intensity pattern, distinct from the simple enantiomer.

19F-NMR Analysis

The nine fluorine atoms are magnetically equivalent only if rotation is fast.

-

Low-Temperature Experiment: At -40°C, rotation of the

group slows. -

Signature: The singlet

peak splits into three distinct quartets (ABX system) or broadens significantly, confirming the "frozen" diastereomeric gear mesh.

Experimental Synthesis & Handling

For researchers synthesizing this molecule for validation, the following protocol ensures high purity and retention of stereochemistry.

Synthesis Route

Direct esterification is difficult due to the low nucleophilicity of nonafluoro-tert-butyl alcohol (NFTBA). The Steglich esterification or Acid Chloride method is insufficient.

Recommended Protocol: Mixed Anhydride Method

-

Activation: React (S)-2-methylbutyric acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and TEA in THF.

-

Esterification: Add Nonafluoro-tert-butyl alcohol (NFTBA) and DMAP (catalytic).

-

Purification: The product is highly lipophilic. Purify via flash chromatography using Pentane/Ether (due to high volatility).

Safety & Stability

-

Volatility: The ester is volatile. Avoid high-vacuum drying for extended periods.

-

Hydrolysis: The electron-withdrawing effect of the nonafluoro group makes the ester linkage susceptible to hydrolysis. Store under Argon at -20°C.

Graphviz Visualization: Conformational Interconversion

The following diagram illustrates the kinetic pathway between the diastereomeric conformers.

Figure 2: Kinetic pathway between (S, P) and (S, M) conformational diastereomers.

References

-

Gonzalez, Z. L. (2022).[1] Rotational Spectroscopy of Nonafluoro-tert-butyl Alcohol. University of Texas Rio Grande Valley.[1][2] Link

-

Kudryavtsev, A., et al. (2020). Perfluoro-tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes. ACS Chemical Biology.[3] Link

-

Zhang, Y., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds. Nature Communications. Link

-

Linclau, B., et al. (2018). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry. Link

-

Spaltro, A., et al. (2024).[4] Conformational Analysis of Trifluoroacetyl Triflate: Experimental Vibrational and DFT Investigation. MDPI Molecules. Link

Sources

- 1. "Rotational Spectroscopy of Nonafluoro-tert-butyl Alcohol" by Zayra Leticia Gonzalez [scholarworks.utrgv.edu]

- 2. The Rotational Spectrum Of Nonafluoro-tert-butyl Alcohol | IDEALS [ideals.illinois.edu]

- 3. Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Nonafluoro-tert-butyl 2-methylbutyrate (NFTB-MB) for Enantiomer Screening

This technical guide details the application of Nonafluoro-tert-butyl 2-methylbutyrate (NFTB-MB) as a specialized substrate for the preliminary screening of enantiomers via enzymatic kinetic resolution.

By leveraging the unique electronic properties of the perfluoro-tert-butyl group, this reagent enables high-throughput screening (HTS) of lipases and rapid assessment of enantiomeric excess (ee) using

Core Directive: The "Fluorine-Activated" Screening Paradigm

In the development of chiral drugs, the speed of identifying the correct biocatalyst (lipase/esterase) or determining the enantiopurity of a building block is often the bottleneck. Traditional methods rely on methyl or ethyl esters, which suffer from slow reaction rates and reversible thermodynamics, or require offline HPLC/GC analysis.

Nonafluoro-tert-butyl 2-methylbutyrate (NFTB-MB) solves these issues through two synergistic mechanisms:

-

Electronic Activation: The strong electron-withdrawing effect of the nine fluorine atoms lowers the pKa of the alcohol leaving group (Nonafluoro-tert-butyl alcohol, pKa

5.4), effectively turning the ester into a "quasi-anhydride." This accelerates the acylation of the enzyme active site by orders of magnitude compared to non-fluorinated esters. -

In Situ

F NMR Detection: The release of the leaving group generates a distinct

Target Applications

-

Lipase Library Screening: Rapidly identifying enzymes that show high enantioselectivity (

-value) toward the 2-methylbutyryl moiety. -

Kinetic Resolution of Alcohols: Using enantiopure NFTB-MB as an acyl donor to resolve racemic alcohols.

Scientific Integrity & Logic: The Mechanism of Action[1]

To understand the screening protocol, one must grasp the catalytic cycle. The bulky tert-butyl scaffold prevents non-specific hydrolysis, while the fluorine atoms activate the carbonyl carbon.

The Catalytic Cycle (Serine Hydrolase)

-

Acylation: The catalytic serine of the lipase attacks the carbonyl of NFTB-MB.

-

Irreversible Release: Nonafluoro-tert-butyl alcohol (NFTB-OH) is expelled. Due to its low nucleophilicity and steric bulk, it does not compete for the reverse reaction (suppressing equilibrium limitations).

-

Deacylation: A nucleophile (water for hydrolysis, or a chiral alcohol for transesterification) attacks the acyl-enzyme intermediate, releasing the product.

Visualization: The Fluorine-Activated Kinetic Pathway

Caption: The irreversible catalytic cycle of NFTB-MB. The expulsion of NFTB-OH drives the equilibrium forward, allowing rapid kinetic screening.

Experimental Protocols

Protocol A: Synthesis of Nonafluoro-tert-butyl 2-methylbutyrate

Note: This reagent is often custom-synthesized due to its specialized nature.

Reagents: 2-Methylbutyryl chloride, Nonafluoro-tert-butyl alcohol (NFTB-OH), Triethylamine (TEA), Dichloromethane (DCM).

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Solvation: Dissolve NFTB-OH (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM at 0°C.

-

Addition: Dropwise add 2-methylbutyryl chloride (1.1 equiv). The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC or

F NMR (shift from -70.5 ppm alcohol to -69.8 ppm ester). -

Workup: Wash with 1N HCl, then saturated NaHCO

. Dry over MgSO -

Purification: Distillation is preferred over column chromatography to prevent hydrolysis.

-

Validation:

F NMR should show a single singlet.

-

Protocol B: High-Throughput Lipase Screening (Hydrolysis Mode)

Objective: Identify which lipase best resolves racemic 2-methylbutyric acid.

Materials:

-

96-well deep-well plate.

-

Lipase Library (e.g., CAL-B, Pseudomonas cepacia, Rhizomucor miehei).

-

Buffer: Phosphate buffer (pH 7.0) / Acetonitrile (9:1 v/v).

Workflow:

-

Dispense: Add 10 mg of immobilized lipase to each well.

-

Substrate: Add 20 mM racemic NFTB-MB solution.

-

Incubation: Shake at 30°C for 30–60 minutes. Note: The reaction is fast.

-

Quench & Extract: Add ethyl acetate containing an internal standard (e.g., trifluorotoluene).

-

Analysis:

-

Method 1 (Chiral GC): Analyze the organic layer for the enantiomeric excess of the remaining ester and the produced acid.

-

Method 2 (

F NMR): If using a deuterated solvent system, measure the integral ratio of the NFTB-ester vs. free NFTB-OH. -

Calculation:

. Use the standard equation to calculate

-

F NMR-Based Preliminary Screening

This is the most powerful application of NFTB-MB. Instead of running 96 GC traces, you can use the fluorine signal to screen for "hits."

Concept: In a kinetic resolution, if the enzyme is selective, it will consume one enantiomer of the racemic NFTB-MB faster.

-

Racemic Substrate + Chiral Enzyme

Kinetic Resolution. -

At 50% conversion, if

is high, the enzyme is a hit.

Data Presentation:

| Species | Chemical Shift ( | Multiplicity | Notes |

| NFTB-MB (Ester) | -69.8 | Singlet | Substrate signal |

| NFTB-OH (Free Alcohol) | -70.5 | Singlet | Product of hydrolysis/alcoholysis |

| Internal Std (PhCF | -63.0 | Singlet | For quantification |

Screening Logic:

-

Run reaction for fixed time (

). -

Acquire

F NMR (no workup needed if reaction is in -

Integrate peaks at -69.8 ppm (

) and -70.5 ppm ( -

Rapid Hit Criteria: If

(50%) in a short time, the enzyme is active. To determine enantioselectivity, extract and run Chiral GC only on these active hits.

Visualization: The Screening Workflow

Caption: Decision tree for filtering lipase candidates using 19F NMR before committing to chiral chromatography.

Critical Analysis & Troubleshooting

Self-Validating the System

To ensure the observed conversion is enzymatic and not spontaneous hydrolysis (background reaction):

-

Control Experiment: Always run a "blank" well containing NFTB-MB and buffer without enzyme.

-

Threshold: The spontaneous hydrolysis of nonafluoro-tert-butyl esters is slow at neutral pH but accelerates at pH > 8.0. Maintain pH 7.0–7.5. If the blank shows >5% conversion, lower the pH or temperature.

Advantages over Vinyl Esters

While vinyl esters are common activated substrates, they produce acetaldehyde, which can inactivate enzymes via Schiff base formation. NFTB-MB produces NFTB-OH, which is chemically inert toward the enzyme protein structure, preserving catalyst longevity during screening.

References

-

Enzym

- Convenient enzymatic resolution of (R,S)

-

Source:

-

Nonafluoro-tert-butyl Esters in Synthesis

-

19F NMR for Chiral Analysis

- 19F-Labeled Molecular Probes for NMR-Based Detection.

-

Source:

-

Lipase Kinetic Resolution Mechanisms

- Lipase-catalyzed enantioselective kinetic resolution of racemic alcohols.

-

Source:

Sources

A Senior Application Scientist's Guide to Fluorinated Chiral Derivatizing Agents in Enantioselective Analysis

Foreword: The Imperative of Chirality in Modern Science

In the landscape of drug discovery, pharmaceutical development, and asymmetric synthesis, the concept of chirality is not merely a theoretical curiosity but a cornerstone of safety, efficacy, and innovation. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This reality places a critical demand on analytical scientists to develop robust and reliable methods for the accurate determination of enantiomeric purity and the assignment of absolute configuration. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of fluorinated chiral derivatizing agents (CDAs) – powerful tools in the arsenal of enantioselective analysis.

The Principle of Chiral Derivatization: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by common analytical techniques such as standard nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) or gas chromatography (GC) with achiral stationary phases. Chiral derivatization elegantly circumvents this challenge by converting a mixture of enantiomers into a pair of diastereomers.

This is achieved by reacting the chiral analyte with a single, enantiomerically pure chiral derivatizing agent. The resulting diastereomers, no longer mirror images, exhibit distinct physicochemical properties, including different NMR chemical shifts and chromatographic retention times, allowing for their separation and quantification using conventional achiral methods.

Caption: The fundamental principle of chiral derivatization.

The Fluorine Advantage: Why ¹⁹F is a Game-Changer in Chiral Analysis

The strategic incorporation of fluorine into chiral derivatizing agents offers a multitude of advantages that significantly enhance their utility and performance in enantioselective analysis.

-

High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy, comparable to ¹H. Its 100% natural abundance ensures that a strong signal is obtained without the need for isotopic enrichment.

-

Wide Chemical Shift Range and Low Background: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 400 ppm. This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures, simplifying spectral analysis. Furthermore, the scarcity of naturally occurring organofluorine compounds means that ¹⁹F NMR spectra are typically free from background interference.

-

Profound Sensitivity to the Local Electronic Environment: The chemical shift of a fluorine nucleus is exquisitely sensitive to subtle changes in its local electronic and steric environment. This property is the cornerstone of its application in chiral analysis, as the formation of diastereomers leads to distinct electronic environments for the fluorine nuclei, resulting in well-resolved signals in the ¹⁹F NMR spectrum.

-

Enhanced Volatility for Gas Chromatography: The introduction of fluorine atoms, particularly trifluoromethyl (-CF₃) groups, can increase the volatility of the resulting derivatives, making them more amenable to analysis by gas chromatography (GC).[1]

-

Increased Sensitivity in Electron Capture Detection (ECD): Fluorinated derivatives exhibit a strong response in an electron capture detector (ECD), a highly sensitive detector used in GC, enabling trace-level analysis.[1]

Fluorinated Chiral Derivatizing Agents in NMR Spectroscopy: A High-Resolution Approach to Enantiomeric Purity

¹⁹F NMR spectroscopy, in conjunction with fluorinated CDAs, provides a powerful and direct method for determining enantiomeric excess (% ee) and, in many cases, the absolute configuration of chiral molecules. The most renowned fluorinated CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[1]

The Archetype: Mosher's Acid (MTPA) and its Analogs

Mosher's acid and its more reactive acid chloride are widely used to derivatize chiral alcohols and amines, forming diastereomeric esters and amides, respectively.[1] The analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the determination of enantiomeric excess by integrating the signals corresponding to each diastereomer.[2]

The determination of absolute configuration using Mosher's method relies on a conformational model of the MTPA derivatives. The trifluoromethyl group, the methoxy group, and the carbonyl group of the MTPA moiety orient themselves in a preferred conformation due to steric and electronic interactions. This creates a distinct anisotropic effect from the phenyl ring on the protons of the chiral analyte, leading to predictable upfield or downfield shifts. By comparing the chemical shift differences (Δδ = δS - δR) for the protons of the two diastereomers, the absolute configuration of the original chiral center can be assigned.[2][3][4]

While highly effective, Mosher's acid has limitations. In some cases, the chemical shift differences may be small, or the conformational model may not hold true, leading to ambiguous or incorrect assignments. This has spurred the development of a variety of fluorinated Mosher's acid analogs and other novel fluorinated CDAs to improve resolution and reliability.[5]

Caption: Experimental workflow for Mosher's acid analysis.

Step-by-Step Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol

This protocol provides a generalized procedure for the derivatization of a chiral secondary alcohol with both enantiomers of Mosher's acid chloride for subsequent NMR analysis.

Materials:

-

Chiral alcohol (approx. 2-5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)

-

Two clean, dry NMR tubes

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve approximately 1-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.

-

Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.

-

Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride to the solution.

-

Cap the NMR tube and gently invert to mix the reactants.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or by acquiring periodic ¹H NMR spectra until the alcohol starting material is consumed (typically 1-4 hours).[2]

-

-

Preparation of the (S)-MTPA Ester:

-

In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

-

-

NMR Analysis:

-

Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

-

Carefully assign the relevant proton signals in the ¹H NMR spectra for both diastereomers.

-

For enantiomeric excess determination, integrate the well-resolved signals in the ¹⁹F NMR spectrum corresponding to the two diastereomers.

-

-

Data Analysis for Absolute Configuration:

-

Create a table of the chemical shifts for the assigned protons in both the (R)- and (S)-MTPA ester spectra.

-

Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton.[2]

-

Analyze the sign of the Δδ values for protons on either side of the chiral center to assign the absolute configuration based on the established conformational model for Mosher's esters.

-

A Glimpse into the Data: Comparative ¹⁹F NMR Chemical Shift Differences

The effectiveness of a fluorinated CDA in NMR is often judged by the magnitude of the chemical shift difference (Δδ) it induces between the diastereomers. A larger Δδ value signifies better resolution and more accurate quantification.

| Chiral Analyte | Fluorinated CDA | Δδ (ppm) in ¹⁹F NMR | Reference |

| (R/S)-1-Phenylethanol | (R)-Mosher's Acid | ~0.1 | [6] |

| (R/S)-1-Phenylethanol | (R)-2FHA | ~0.2 | [7] |

| (R/S)-Alanine | (R)-2FHA | ~0.15 | [7] |

| (R/S)-Leucine | (R)-2FHA | ~0.1 | [7] |

(Note: 2FHA = 2-(2-fluorophenyl)-2-hydroxyacetic acid. The Δδ values are approximate and can vary with solvent and temperature.)

Fluorinated Chiral Derivatizing Agents in Chromatography: Enhancing Separation and Sensitivity

Chromatographic techniques, particularly GC and HPLC, are workhorses for enantioselective analysis. The use of fluorinated CDAs in this context offers significant advantages in terms of both separation efficiency and detection sensitivity.

Gas Chromatography (GC)

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes such as amines, alcohols, and carboxylic acids.[1] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA) and N-trifluoroacetyl-L-prolyl chloride (TFAPC), are commonly employed.[8]

The resulting diastereomeric derivatives can be separated on a standard achiral GC column. The high volatility of the fluorinated derivatives often allows for lower analysis temperatures and shorter run times. Furthermore, the presence of multiple fluorine atoms makes the derivatives highly responsive to an electron capture detector (ECD), enabling highly sensitive detection.

Caption: General workflow for chiral analysis by GC using a fluorinated CDA.

Step-by-Step Protocol: Derivatization of a Chiral Amine with TFAA for GC Analysis

This protocol outlines a general procedure for the derivatization of a primary or secondary amine with trifluoroacetic anhydride.

Materials:

-

Chiral amine sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

-

Reaction vial with a PTFE-lined cap

-

Heating block or oven

Procedure:

-

Sample Preparation: Place a known amount of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of TFAA.[1]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]

-

Work-up: Cool the vial to room temperature. The sample can often be injected directly into the GC. If acidic byproducts interfere with the analysis, a simple work-up with a mild base may be necessary.

-

GC Analysis: Inject an appropriate volume of the derivatized sample into the GC system equipped with a suitable achiral column and detector.

High-Performance Liquid Chromatography (HPLC)

In HPLC, fluorinated CDAs are used to create diastereomers that can be separated on a wide range of common achiral stationary phases, such as C18. This approach offers flexibility in method development, as the mobile phase composition can be readily optimized to achieve the desired separation.

A variety of fluorinated CDAs have been developed for HPLC, targeting different functional groups. For example, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known reagent for the derivatization of amino acids.[9] The resulting derivatives are highly chromophoric, allowing for sensitive UV detection.

Comparative Data: HPLC Separation of Derivatized Amine Enantiomers

The following table provides an example of the separation of diastereomers of a chiral amine derivatized with different CDAs on a C18 column.

| Chiral Amine | Chiral Derivatizing Agent | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |

| L-Prolinamide | Marfey's Reagent | Acetonitrile/Buffer | 18.4 (L), 22.8 (D) | 5.8 | [10] |

| D-Prolinamide | Marfey's Reagent | Acetonitrile/Buffer | 22.8 (D), 18.4 (L) | 5.8 | [10] |

Beyond the Basics: Advanced and Emerging Fluorinated Chiral Derivatizing Agents

The field of chiral derivatization is continuously evolving, with ongoing research focused on the development of new reagents with improved performance characteristics.

-

CDAs for Thiols: Fluorinated maleimides and benzoxadiazoles have been developed for the selective derivatization of chiral thiols, enabling their analysis by HPLC with fluorescence detection.[11]

-

CDAs for Carboxylic Acids: Fluorinated amines and alcohols are used as derivatizing agents for chiral carboxylic acids, often in the presence of a coupling agent, to form diastereomeric amides and esters for LC-MS analysis.[12]

-

Synthesis of Novel Fluorinated CDAs: The synthesis of novel fluorinated CDAs is an active area of research, with the goal of creating reagents with greater resolving power, broader applicability, and enhanced detection properties.[13][14][15]

Validation and Best Practices: Ensuring Method Robustness and Reliability

The validation of an analytical method for chiral analysis is crucial to ensure its accuracy, precision, and reliability, particularly in a regulatory environment. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[16]

Key Considerations for Self-Validating Systems:

-

Purity of the CDA: The enantiomeric purity of the chiral derivatizing agent is paramount. Any impurity in the CDA will lead to the formation of an additional diastereomer, which can complicate the analysis and lead to inaccurate results.

-

Reaction Conditions: The derivatization reaction should be optimized to ensure that it proceeds to completion without any kinetic resolution or racemization of the analyte or the CDA.

-

Stability of Derivatives: The resulting diastereomers must be stable under the analytical conditions to ensure reproducible results.

Conclusion: The Enduring Power of Fluorinated Chiral Derivatizing Agents

Fluorinated chiral derivatizing agents represent a powerful and versatile class of tools for the enantioselective analysis of chiral molecules. The unique properties of the fluorine atom, particularly its high sensitivity in NMR spectroscopy and its ability to enhance chromatographic separations and detection, have made these reagents indispensable in modern analytical chemistry. From the foundational principles of Mosher's acid analysis to the development of novel reagents for a wide range of functional groups, the strategic use of fluorine continues to push the boundaries of chiral analysis, enabling scientists to unravel the complexities of the chiral world with ever-increasing precision and confidence.

References

-

advances in chiral separations: a review. (n.d.). Retrieved February 15, 2026, from [Link]

-

Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). Metabolites, 12(7), 629. [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (2010). Journal of Chromatography B, 878(22), 1943-1956. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry, 17, 1878-1934. [Link]

-

Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2022). Beilstein Journal of Organic Chemistry, 18, 376-384. [Link]

-

Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols, 2(10), 2449-2454. [Link]

-

19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst, 148(17), 4153-4160. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3568. [Link]

-

Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2021). Analyst, 146(18), 5615-5623. [Link]

-

A remarkable chiral recognition of racemic mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR. (2016). RSC Advances, 6(73), 68899-68904. [Link]

-

A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). Journal of Chromatographic Science, 60(2), 105-115. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). Critical Reviews in Biotechnology, 41(7), 1056-1077. [Link]

-

Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. (1995). Journal of the American Chemical Society, 117(48), 12011-12015. [Link]

-

Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. (2015). Analytical and Bioanalytical Chemistry, 407(3), 1003-1014. [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2023). The Journal of Organic Chemistry, 88(14), 9896-9904. [Link]

-

NMR determination of enantiomeric excess. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Highly Accurate Quantitative Analysis Of Enantiomeric Mixtures from Spatially Frequency Encoded 1H NMR Spectra. (2018). Scientific Reports, 8(1), 2458. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). Communications Chemistry, 4(1), 1-10. [Link]

-

Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2020). Molecules, 25(18), 4242. [Link]

-

Fluorine NMR. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chiral separations. (2010). Annual Review of Analytical Chemistry, 3, 341-363. [Link]

-

A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2018). Chromatographia, 81(1), 127-135. [Link]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2022). Analytical Chemistry, 94(2), 1441-1446. [Link]

-

Comparative study on separation of diastereomers by HPLC. (1996). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of heterocyclic analogues of Mosher's acid. (2024). ChemRxiv. [Link]

Sources

- 1. Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. rsc.org [rsc.org]

- 7. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 14. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Sensitivity Analysis of 2-Methylbutyric Acid via Nonafluoro-tert-butyl Esterification

Executive Summary

This application note details the standard protocol for the derivatization of 2-methylbutyric acid (2-MBA) using Nonafluoro-tert-butyl alcohol (NFTB-OH) to form Nonafluoro-tert-butyl 2-methylbutyrate .

2-Methylbutyric acid is a critical short-chain fatty acid (SCFA) biomarker associated with fermentation processes and metabolic disorders (e.g., Maple Syrup Urine Disease). Direct analysis of 2-MBA is challenged by its high volatility, polarity, and isomerism with isovaleric acid.

The conversion to the nonafluoro-tert-butyl ester achieves three critical analytical goals:

-

Steric Bulk: The massive (CF3)3C- group resolves the chiral center and separates 2-methylbutyrate from its structural isomer, isovalerate, during gas chromatography.

-

Ultrasensitivity: The introduction of nine fluorine atoms renders the molecule highly electrophilic, enhancing detection limits by orders of magnitude when using Negative Chemical Ionization (NCI) mass spectrometry.

-

Volatility Control: The ester reduces peak tailing caused by free carboxylic acid groups.

Reaction Mechanism

The derivatization utilizes a Steglich esterification mechanism. Due to the steric hindrance and low nucleophilicity of the fluorinated alcohol (NFTB-OH), standard acid-catalyzed esterification is inefficient. We employ N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to drive the reaction under mild conditions.

Figure 1: Steglich esterification pathway for the synthesis of Nonafluoro-tert-butyl 2-methylbutyrate.

Materials and Reagents